molecular formula C8H7NOS B1315470 5-Methoxybenzo[d]thiazole CAS No. 2942-14-5

5-Methoxybenzo[d]thiazole

Cat. No.: B1315470
CAS No.: 2942-14-5
M. Wt: 165.21 g/mol
InChI Key: PNJKZDLZKILFNF-UHFFFAOYSA-N
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Description

5-Methoxybenzo[d]thiazole is a heterocyclic aromatic organic compound that features a benzene ring fused to a thiazole ring with a methoxy group at the fifth position

Mechanism of Action

Target of Action

5-Methoxybenzo[d]thiazole, like other thiazole derivatives, has been found to have diverse biological activities .

Mode of Action

Thiazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit COX enzymes, which play a key role in inflammation and pain .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For example, they can inhibit the conversion of arachidonic acid into thromboxane and prostaglandins by COX enzymes . This can lead to a decrease in inflammation and pain.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of the compound.

Biochemical Analysis

Biochemical Properties

5-Methoxybenzo[d]thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions involves the enzyme cytochrome P450, which catalyzes the oxidation of this compound, leading to the formation of reactive metabolites . These metabolites can covalently bind to cellular macromolecules, potentially leading to toxicity. Additionally, this compound has been shown to interact with neurotransmitter receptors, influencing neurotransmission and exhibiting anticonvulsant activity .

Cellular Effects

This compound affects various types of cells and cellular processes. In neuronal cells, it has been observed to modulate neurotransmitter release, thereby influencing cell signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism. In cancer cells, this compound has demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis . These effects are mediated through the disruption of mitochondrial function and the activation of apoptotic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to cytochrome P450 enzymes, leading to the formation of reactive metabolites that can modify cellular proteins and DNA . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways . These molecular interactions contribute to the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Over extended periods, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as anticonvulsant activity and neuroprotection . At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the appropriate therapeutic window for the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidation to form reactive metabolites, which can further participate in conjugation reactions with glutathione and other cellular nucleophiles . These metabolic transformations influence the compound’s biological activity and toxicity. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s cellular effects and bioavailability.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can localize to specific cellular compartments such as the mitochondria, endoplasmic reticulum, and nucleus . This localization is essential for its activity, as it allows this compound to interact with target biomolecules within these compartments. The compound’s subcellular distribution can also affect its stability and degradation, further influencing its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzo[d]thiazole typically involves the condensation of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding thioethers.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other materials.

Comparison with Similar Compounds

    Benzothiazole: Lacks the methoxy group, resulting in different chemical and biological properties.

    2-Aminobenzothiazole: Contains an amino group instead of a methoxy group, leading to variations in reactivity and applications.

    6-Methoxybenzothiazole: Similar structure but with the methoxy group at a different position, affecting its chemical behavior.

Uniqueness: 5-Methoxybenzo[d]thiazole is unique due to the presence of the methoxy group at the fifth position, which influences its electronic properties and reactivity. This structural feature contributes to its distinct biological activities and makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJKZDLZKILFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497506
Record name 5-Methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-14-5
Record name 5-Methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxybenzothiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of intermediate 23 (1.33 g, 6.9 mmol), boric acid (2.3 g, 37.2 mmol) and formic acid (17 mL) was heated to reflux and stirred for 6 h. The reaction mixture was cooled to rt and diluted with water. The solution was made alkaline and extracted with ethyl acetate. Further purification by column chromatography (elution with PE/EtOAc=3:1) gave 5-methoxybenzo[d]thiazole (intermediate 24) (290 mg, 15%). HPLC: 99%, RI 2.646 min. MS (ESI) m/z 166.0 [M+H]+.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the reported oxidative cyclization route to 5-Methoxybenzo[d]thiazole?

A1: The research article describes a novel method for synthesizing the heterocyclic core of Erythrazole A, which contains the this compound moiety. [] This oxidative cyclization strategy provides a more efficient and potentially biomimetic approach compared to traditional synthetic routes. This is particularly relevant because Erythrazole A exhibits promising biological activity, and having access to its core structure through an efficient synthetic pathway could facilitate further research into its derivatives and potential therapeutic applications.

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